(S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate
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Overview
Description
(S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate is a chemical compound with the molecular formula C10H21NO3. It is a carbamate derivative, which means it contains a carbamate group (a functional group consisting of a carbonyl group attached to an amine group). This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alcohol under acidic or basic conditions. One common method is the reaction of tert-butyl carbamate with (S)-3-hydroxy-3-methylbutan-2-ol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can regenerate the original alcohol.
Scientific Research Applications
(S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine group.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate or inhibitor for enzymes, affecting their activity and function. The carbamate group can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The specific pathways involved depend on the target enzyme and the context of its use .
Comparison with Similar Compounds
Similar Compounds
(S)-tert-Butyl (1-hydroxy-3-methylbutan-2-yl)(methyl)carbamate: This compound has a similar structure but includes an additional methyl group on the carbamate nitrogen.
tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate: The non-chiral version of the compound, lacking the (S)-configuration.
Uniqueness
(S)-tert-Butyl (3-hydroxy-3-methylbutan-2-yl)carbamate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules. The presence of the (S)-configuration can lead to different biological activities compared to its non-chiral or differently configured counterparts.
Properties
IUPAC Name |
tert-butyl N-[(2S)-3-hydroxy-3-methylbutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO3/c1-7(10(5,6)13)11-8(12)14-9(2,3)4/h7,13H,1-6H3,(H,11,12)/t7-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBSFLGNSQZRBCS-ZETCQYMHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(C)(C)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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